molecular formula C15H16FNO4S B4444022 5-FLUORO-2-METHOXY-N-(2-METHOXY-5-METHYLPHENYL)BENZENE-1-SULFONAMIDE

5-FLUORO-2-METHOXY-N-(2-METHOXY-5-METHYLPHENYL)BENZENE-1-SULFONAMIDE

Cat. No.: B4444022
M. Wt: 325.4 g/mol
InChI Key: KUQOCXARGZCEBH-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzene-1-sulfonamide is an organic compound that features a benzene ring substituted with fluorine, methoxy, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Benzene Ring Substituents: The initial step involves the introduction of the fluorine and methoxy groups onto the benzene ring. This can be achieved through electrophilic aromatic substitution reactions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the substituted benzene with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.

    Coupling Reaction: The final step involves coupling the sulfonamide derivative with 2-methoxy-5-methylphenylamine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new substituted benzene derivatives.

Scientific Research Applications

5-Fluoro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the fluorine and methoxy groups can enhance binding affinity through hydrophobic interactions and electronic effects. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methoxy-5-nitroaniline: Similar in structure but contains a nitro group instead of a sulfonamide group.

    5-Fluoro-2-methoxyphenylboronic acid: Contains a boronic acid group instead of a sulfonamide group.

    2-Methoxy-5-nitrobenzotrifluoride: Contains a trifluoromethyl group instead of a sulfonamide group.

Uniqueness

5-Fluoro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzene-1-sulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which provide a distinct combination of electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO4S/c1-10-4-6-13(20-2)12(8-10)17-22(18,19)15-9-11(16)5-7-14(15)21-3/h4-9,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQOCXARGZCEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C=CC(=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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